molecular formula C11H17N3O3 B11809781 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid

1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B11809781
M. Wt: 239.27 g/mol
InChI Key: JJZXXUBSJZAOAE-UHFFFAOYSA-N
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Description

1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The oxadiazole ring is known for its bioactive properties, while the piperidine ring is a common motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional functional groups, while reduction could lead to the formation of piperidine derivatives.

Scientific Research Applications

1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C11H17N3O3/c1-2-10-12-9(13-17-10)7-14-5-3-8(4-6-14)11(15)16/h8H,2-7H2,1H3,(H,15,16)

InChI Key

JJZXXUBSJZAOAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)CN2CCC(CC2)C(=O)O

Origin of Product

United States

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